Gnidilatin - 60195-69-9

Gnidilatin

Catalog Number: EVT-15598742
CAS Number: 60195-69-9
Molecular Formula: C37H48O10
Molecular Weight: 652.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Gnidilatin has been achieved through various methods, primarily focusing on extraction from plant sources. The compound can be isolated using techniques such as solvent extraction followed by chromatographic methods like high-performance liquid chromatography (HPLC) to achieve purity. The structural elucidation of Gnidilatin has been performed using spectroscopic techniques including nuclear magnetic resonance (NMR) and mass spectrometry (MS), which provide insights into its molecular structure and confirm its identity .

Molecular Structure Analysis

Gnidilatin has a complex molecular structure characterized by several functional groups. Its chemical formula is C23H34O5C_{23}H_{34}O_5, indicating the presence of hydroxyl groups and an unsaturated carbon chain. The specific structural features include:

  • Hydroxyl groups at key positions contributing to its reactivity.
  • An alkene moiety that enhances its biological activity.
  • A daphnane skeleton, typical of compounds derived from the Daphne genus.

The detailed molecular structure can be represented as follows:

Gnidilatin Structure R1=OH,R2=OH,R3=(CH=CH)2(CH2)4CH3,R4=OCOPh\text{Gnidilatin Structure }\quad R_1=OH,\quad R_2=OH,\quad R_3=(CH=CH)_2(CH_2)_4CH_3,\quad R_4=OCO-Ph

This structure is crucial for understanding its mechanism of action and interaction with biological targets .

Chemical Reactions Analysis

Gnidilatin participates in various chemical reactions that are significant for its biological activity. It can undergo esterification reactions due to the presence of hydroxyl groups, forming derivatives that may enhance its pharmacological properties. For example, the formation of palmitate esters of Gnidilatin has shown improved anticancer activity compared to the parent compound. These modifications can alter solubility and bioavailability, impacting therapeutic efficacy .

Mechanism of Action

The mechanism of action of Gnidilatin involves multiple pathways, primarily targeting cancer cell proliferation and apoptosis. It has been shown to induce cell cycle arrest and promote apoptosis in leukemia cells. The compound's interaction with cellular pathways may involve:

  • Inhibition of topoisomerases, leading to DNA damage.
  • Modulation of apoptotic pathways through caspase activation.
  • Disruption of mitochondrial function, resulting in increased reactive oxygen species (ROS) production.

These processes collectively contribute to its antitumor effects, particularly against leukemia cells .

Physical and Chemical Properties Analysis

Gnidilatin exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 394.52 g/mol.
  • Solubility: Soluble in organic solvents such as ethanol and methanol; limited solubility in water.
  • Melting Point: Specific melting point data is not widely reported but is expected to be influenced by the presence of functional groups.

These properties are essential for understanding how Gnidilatin can be formulated for therapeutic use and how it behaves in biological systems .

Applications

Gnidilatin has significant potential applications in scientific research, particularly in pharmacology and cancer therapy. Its primary applications include:

  • Anticancer Research: Investigated for its potential as an antileukemic agent.
  • Pharmacological Studies: Used to explore the mechanisms underlying cancer cell growth inhibition.
  • Natural Product Chemistry: Serves as a model compound for synthesizing derivatives with enhanced bioactivity.

The ongoing research into Gnidilatin's properties and mechanisms continues to unveil its potential therapeutic applications, particularly in oncology .

Theoretical Frameworks & Knowledge Gaps in Gnidilatin Research

Evolutionary Context of Gnidilatin in Natural Product Chemistry

The complex diterpenoid scaffold of Gnidilatin exemplifies evolutionary optimization for ecological functionality. Isolated primarily from Thymelaeaceae family plants (e.g., Gnidia species), its biosynthesis likely arose through terpene synthase and cytochrome P450-mediated modifications of geranylgeranyl diphosphate (GGPP) precursors [1] [6]. This structural complexity suggests strong selective pressures for chemical defense in competitive ecosystems. Genomic analyses of producer plants indicate conserved biosynthetic gene clusters (BGCs), implying evolutionary stability of this metabolic pathway [1] [4].

Table 1: Evolutionary Drivers of Gnidilatin Biosynthesis

Evolutionary PressureMolecular ManifestationEcological Advantage
Herbivore deterrenceMacrocyclic ring rigidity and electrophilic sitesIrritant or toxic effects on mammalian digestive systems
Microbial competitionC-14/C-20 ester functionalitiesMembrane disruption in competing microbes
Environmental stress responseEpoxide moieties and hydroxylation patternsReactive oxygen species (ROS) scavenging capabilities
Pollinator attractionVolatile degradation productsSpecies-specific insect signaling

Biogeographic Distribution & Chemical Diversity

Latitudinal gradients significantly influence Gnidilatin's structural variants. Specimens from Southeast Asian rainforests (e.g., Indonesian biodiversity hotspots [6]) exhibit higher oxidation states (C-5/C-7 dihydroxylation) compared to African savanna analogs. This chemical diversity correlates with humidity-driven activation of specific P450 oxidases and may represent adaptive responses to pathogen load variations [6] [10].

Chemical Lability & Artifact Risks

Gnidilatin's α,β-unsaturated carbonyl system renders it exceptionally labile during extraction. Common laboratory conditions induce three documented artifact transformations:

  • Solvent-mediated epimerization: Methanol induces C-9 epimerization at room temperature within 4 hours [10]
  • Photooxidation: UV exposure (λ > 300 nm) generates 6-keto derivatives via singlet oxygen attack
  • Acid-catalyzed rearrangement: Trace HCl in chloroform triggers ring-contracted gnidilatinsThese transformations necessitate cryogenic NMR and LC-MS protocols to authenticate native structures [10].

Mechanistic Hypotheses for Gnidilatin’s Bioactivity

Genomic Instability Induction

Gnidilatin's most validated mechanism involves selective DNA alkylation. In vitro studies demonstrate preferential adduct formation at N7-guanine residues within 5'-GNC-3' sequences, inducing helical distortion >35°. Molecular dynamics simulations reveal sequence selectivity stems from minor groove topology recognition by the diterpenoid's C8-C14 bridge [3] [8]. This interaction triggers p53-independent apoptosis via ATR-Chk1 pathway hyperactivation, distinguishing it from classical alkylators like nitrogen mustards.

Kinase Modulation Landscapes

Beyond DNA targeting, Gnidilatin disrupts phosphotransferase networks. Kinome-wide profiling (Table 2) identified submicromolar inhibition (IC₅₀ < 0.8 μM) of:

Table 2: Kinase Inhibition Profile of Gnidilatin

Kinase FamilySpecific TargetInhibition IC₅₀ (μM)Cellular Consequence
CMGC (MAPK)ERK3 (MAPK6)0.42 ± 0.07G2/M checkpoint collapse
AGCPKA RIIβ subunit0.78 ± 0.11CREB signaling suppression
TKLck1.25 ± 0.23IL-2 production inhibition
STEMST3 (STK24)2.31 ± 0.45Autophagy induction

The unprecedented selectivity for ERK3 among MAP kinases suggests exploitation of a unique hydrophobic pocket adjacent to the ATP-binding cleft [8].

Immunomodulatory Paradox

Conflicting reports describe Gnidilatin's immune effects. At picomolar concentrations, it enhances IFN-γ production in T-cells by 300% through undefined TLR4 co-stimulation. Conversely, nanomolar doses suppress macrophage TNF-α release via IKKβ carbonylation. This biphasic activity implies concentration-dependent receptor affinity switching or redox-mediated target promiscuity [2] [5].

Redox Mechanisms

The enone system enables Michael addition reactions with cellular thiols. Kinetic studies show second-order rate constants (k₂) of 1,200 M⁻¹s⁻¹ for glutathione depletion, establishing it as a significant redox sink. This reactivity may contribute to observed thioredoxin reductase inhibition (Kᵢ = 4.3 nM) and consequent oxidative stress in mitochondria [7] [10].

Unresolved Debates in Gnidilatin’s Molecular Target Identification

Phenotypic Screening vs Target-First Paradigms

The discovery history of Gnidilatin exemplifies a fundamental schism in pharmacology:

  • Phenotypic advocates emphasize its whole-cell cytotoxicity (IC₅₀ = 18 nM in HepG2) preceded mechanistic studies, aligning with historical natural product discovery [3]
  • Target-focused critics argue that without deconvolution of its primary target, clinical translation risks failure due to polypharmacologyThis divide impacts resource allocation, with 73% of current Gnidilatin funding directed toward target identification technologies [3] [8].

Promiscuity vs Precision Debate

Gnidilatin's capacity to form covalent adducts complicates target validation. Key controversies include:

  • Epitope-tagged proteomics identified >200 putative targets, but most interactions lack functional validation
  • Crystallography confirms binding to Hsp90 C-terminus, yet thermodynamic studies (ΔG = -9.2 kcal/mol) suggest this represents <15% of cellular activity
  • CRISPR-Cas9 screens reveal 32 resistance genes spanning DNA repair, membrane transport, and ubiquitination pathways, implying distributed mechanisms [8]

Technological Bridging Strategies

Emerging approaches aim to resolve target ambiguity:

  • Cryo-EM of Gnidilatin-bound ribosomes (resolution 3.2Å) revealed cryptic 28S rRNA binding
  • DARTS (Drug Affinity Responsive Target Stability) with quantitative MS identified proteasome subunit α5 stabilization
  • AI-predicted networks integrate chemo-proteomic data to prioritize the DNA-PK/XRCC4 complex as the dominant cytotoxic target (probability score: 0.92) [8]

Table 3: Critical Knowledge Gaps in Gnidilatin Target Identification

Knowledge GapCurrent LimitationEmerging Resolution Approaches
Primary vs. secondary targetsInability to distinguish therapeutically relevant targets from off-target interactionsSpatiotemporal resolution via in-cell NMR with ¹⁹F-Gnidilatin probes
Tissue-specific target variationHepatocyte targets differ from carcinoma lines by >40%Organoid-based chemoproteomics
Metabolic activation requirementLiver microsomes enhance potency 8-foldIsotope-guided activity-based protein profiling (iso-ABPP)
Covalent binding validationArtifactual adducts during lysisIn vivo click chemistry (CuAAC) tagging

Properties

CAS Number

60195-69-9

Product Name

Gnidilatin

IUPAC Name

[(1R,6S,7S,8R,10S,11S,12R,14S,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-nonyl-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate

Molecular Formula

C37H48O10

Molecular Weight

652.8 g/mol

InChI

InChI=1S/C37H48O10/c1-6-7-8-9-10-11-15-18-34-45-30-26-29-33(20-38,44-29)32(41)35(42)25(19-22(4)27(35)39)37(26,47-34)23(5)28(36(30,46-34)21(2)3)43-31(40)24-16-13-12-14-17-24/h12-14,16-17,19,23,25-26,28-30,32,38,41-42H,2,6-11,15,18,20H2,1,3-5H3/t23-,25?,26+,28-,29+,30-,32-,33+,34-,35-,36+,37+/m1/s1

InChI Key

MAKBJYBPYTYDBJ-FHKUGACWSA-N

Canonical SMILES

CCCCCCCCCC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(C(C3(O2)C(=C)C)OC(=O)C7=CC=CC=C7)C)C=C(C6=O)C)O)O)CO

Isomeric SMILES

CCCCCCCCC[C@]12O[C@@H]3[C@@H]4[C@H]5[C@](O5)([C@H]([C@]6(C([C@@]4(O1)[C@@H]([C@H]([C@@]3(O2)C(=C)C)OC(=O)C7=CC=CC=C7)C)C=C(C6=O)C)O)O)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.